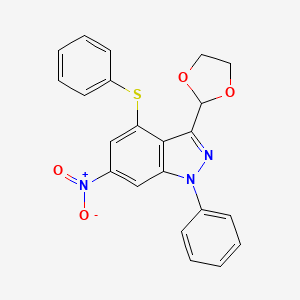
3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole
概要
説明
3-(1,3-Dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring, a nitro group, and a phenylsulfanyl group attached to an indazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole typically involves multiple steps, starting with the preparation of the indazole core. The indazole core can be synthesized through a cyclization reaction of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. . The nitro group is introduced via nitration reactions using concentrated nitric acid and sulfuric acid. The phenylsulfanyl group can be added through a nucleophilic substitution reaction using thiophenol and a suitable leaving group .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to reduce environmental impact.
化学反応の分析
Types of Reactions
3-(1,3-Dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The dioxolane ring can be hydrolyzed under acidic conditions to yield the corresponding carbonyl compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Acidic hydrolysis using hydrochloric acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of carbonyl compounds from the hydrolysis of the dioxolane ring.
科学的研究の応用
3-(1,3-Dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the phenylsulfanyl group can engage in various types of chemical bonding with target molecules .
類似化合物との比較
Similar Compounds
3-(1,3-Dioxolan-2-yl)phenyl acetate: Similar in having a dioxolane ring but differs in other functional groups.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Contains a dioxolane ring and is used in different applications.
Uniqueness
3-(1,3-Dioxolan-2-yl)-6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in various scientific fields .
特性
IUPAC Name |
3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-4-phenylsulfanylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c26-25(27)16-13-18-20(19(14-16)30-17-9-5-2-6-10-17)21(22-28-11-12-29-22)23-24(18)15-7-3-1-4-8-15/h1-10,13-14,22H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZXQKAIHVWAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NN(C3=C2C(=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-amino-8,8-dimethyl-5-(4-morpholinyl)-N-(2-phenylethyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3606326.png)
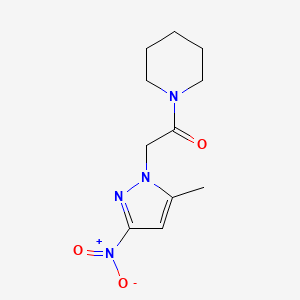
![N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3606351.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-bromo-2-furamide](/img/structure/B3606356.png)
![2-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3606359.png)
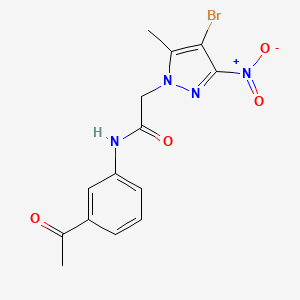
![N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B3606362.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3606371.png)
![N-(6-chloro-7-methyl-1,3-benzothiazol-2-yl)-N-methyl-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3606374.png)
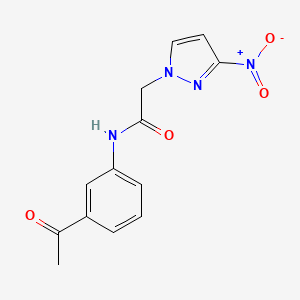
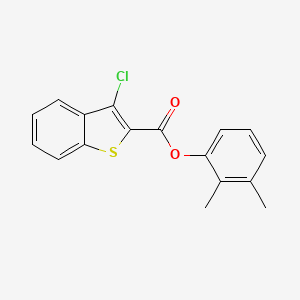
![N-(4-chloro-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)butanamide](/img/structure/B3606396.png)
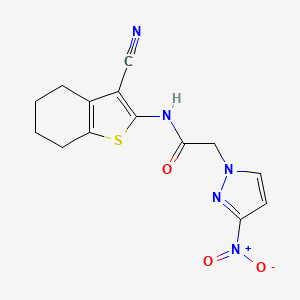
![1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B3606408.png)
